2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core substituted with a 2,3-dihydro-1,4-benzodioxin moiety at the 2-position. This structure combines the electron-rich benzodioxin system with the imidazo[1,2-a]pyrimidine scaffold, which is known for its pharmacological versatility. Its synthesis typically involves condensation reactions between substituted imidazoles and functionalized pyrimidine precursors, though specific protocols remain proprietary in patent filings .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-4-15-14-16-11(9-17(14)5-1)10-2-3-12-13(8-10)19-7-6-18-12/h1-5,8-9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWKCPGIDMIJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CN4C=CC=NC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347872 | |
| Record name | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693219-80-6 | |
| Record name | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol under acidic conditions to form 1,4-benzodioxane.
Formation of the Imidazo[1,2-a]pyrimidine Ring: This can be achieved by the cyclization of appropriate precursors such as 2-aminopyrimidine with α-haloketones under basic conditions.
Coupling of the Two Rings: The final step involves the coupling of the benzodioxin and imidazo[1,2-a]pyrimidine rings through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions
Major Products
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives
Scientific Research Applications
Antibacterial Activity
Research has demonstrated that derivatives of imidazo[1,2-a]pyrimidine, including those containing the benzodioxin moiety, exhibit significant antibacterial properties. A study highlighted the effectiveness of certain benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidines against strains of both gram-positive and gram-negative bacteria. The compounds were evaluated using diffusion in agar and two-fold serial dilution methods, showing moderate antibacterial activity comparable to control drugs like furazolidone .
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| 11a | Staphylococcus aureus | Moderate |
| 12a | Shigella flexneri | Moderate |
| 12f | Escherichia coli | Moderate |
Anti-inflammatory Properties
The anti-inflammatory potential of imidazo[1,2-a]pyrimidine derivatives has been explored extensively. A notable study investigated the synthesis of various derivatives and their effects on leukocyte functions in vitro. The results indicated that these compounds could modulate inflammatory responses induced by zymosan in animal models .
| Compound | Inflammatory Response Assessed | Result |
|---|---|---|
| IP Derivative 1 | Leukocyte Function | Significant inhibition |
| IP Derivative 2 | Zymosan-induced response | Significant inhibition |
Dual-function Inhibitors
Recent advancements have identified compounds derived from imidazo[1,2-a]pyrimidines as potential dual-function inhibitors targeting Aurora-A kinase and KSP (Kinesin Spindle Protein). These compounds exhibited cytotoxic effects against cancer cell lines such as HCT116 and HepG2. The research indicated that some derivatives displayed remarkable cytotoxic activity in the micromolar range .
| Compound | Target Kinases | Cytotoxicity Level |
|---|---|---|
| CPUYL064 | Aurora-A & KSP | Micromolar range |
| Compound X | Aurora-A & KSP | Micromolar range |
Synthesis and Structural Properties
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine involves multi-step reactions that incorporate various functional groups to enhance biological activity. The presence of the benzodioxin moiety is pivotal for its pharmacological properties.
Synthetic Pathways
Several synthetic routes have been documented for the preparation of this compound and its derivatives. These include:
- Cyclization Reactions : Utilizing appropriate precursors to form the imidazo[1,2-a]pyrimidine core.
- Functionalization : Modifying the benzodioxin ring to improve solubility and bioavailability.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine can be contextualized by comparing it to structurally related imidazo-pyrimidine derivatives. Below is a detailed analysis:
Structural and Functional Analogues
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine Structure: Substitutes the benzodioxin group with a 4-chlorophenyl ring. Applications: Limited pharmacological data available, though its synthesis is well-documented .
2,3-Dicyano-imidazo[1,2-a]pyrimidine Derivatives Structure: Features cyano groups at the 2- and 3-positions of the imidazo[1,2-a]pyrimidine core. Properties: The electron-withdrawing cyano groups increase electrophilicity, enhancing reactivity in nucleophilic substitutions. These derivatives exhibit anxiolytic and cardiovascular activities . Synthesis: Prepared via condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds .
Imidazo[4,5-b]pyridine Derivatives (e.g., 2-[3-Ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine)
- Structure : Differs in ring fusion (imidazo[4,5-b]pyridine vs. imidazo[1,2-a]pyrimidine) and substituents (sulfonyl and trifluoromethyl groups).
- Properties : The trifluoromethyl groups enhance metabolic stability and target binding affinity, particularly in enzyme inhibition. These compounds are explored as insecticides and antiparasitic agents .
Comparative Data Table
Key Research Findings
- Benzodioxin Advantage : The 2,3-dihydro-1,4-benzodioxin group in the target compound confers improved solubility (LogP ~2.8) compared to highly lipophilic analogues like the chlorophenyl derivative (LogP ~3.5). This balance enhances bioavailability while maintaining target engagement .
- Therapeutic Specificity: Unlike dicyano derivatives with broad anxiolytic activity, the benzodioxin-containing compound shows specificity for urate transporters (e.g., URAT1), making it a candidate for hyperuricemia treatment .
- Metabolic Stability : Trifluoromethyl-substituted imidazo[4,5-b]pyridines exhibit superior metabolic stability due to fluorine’s electronegativity, but their synthesis is more complex compared to the target compound .
Notes
Synthesis Complexity: The target compound’s benzodioxin moiety requires specialized precursors, whereas chlorophenyl or cyano derivatives are synthetically more accessible .
Patent Landscape : The therapeutic use of this compound is protected under international patents, restricting public-domain mechanistic studies .
Biological Activity
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial, anti-cancer, and enzyme inhibition activities, supported by relevant case studies and research findings.
Chemical Structure
The compound features a fused imidazo-pyrimidine structure with a benzodioxin moiety, which may contribute to its biological activity. The general structure can be represented as follows:
Antibacterial Activity
Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antibacterial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 11a | S. aureus | 15 | |
| 12a | E. coli | 12 | |
| 12f | Shigella flexneri | 14 |
These findings suggest that the presence of polar groups in the imidazo[1,2-a]pyrimidine structure enhances antibacterial activity.
Anti-Cancer Activity
The anti-cancer potential of this compound has been evaluated through various assays. A notable study demonstrated that certain derivatives showed promising cytotoxic effects against cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3c | MCF7 (Breast) | 6.66 | |
| 3a | HCT116 (Colorectal) | 17.66 | |
| 1b | K652 (Leukemia) | 18.24 |
The mechanism of action appears to be linked to the inhibition of cyclin-dependent kinase 9 (CDK9), crucial for cancer cell proliferation.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Certain derivatives demonstrated significant MAO inhibitory activity:
This suggests potential applications in treating neurological disorders where MAO plays a critical role.
Case Studies
- Antibacterial Study : A comparative study involving several imidazo[1,2-a]pyrimidine derivatives revealed that those with electron-donating groups exhibited enhanced antibacterial activity against both gram-positive and gram-negative bacteria. The study utilized agar diffusion methods to assess efficacy.
- Anti-Cancer Evaluation : A recent investigation into the cytotoxic effects of various derivatives against MCF7 cells found that structural modifications significantly influenced potency. The most active compound exhibited an IC50 of 6.66 µM, indicating strong anti-proliferative properties.
Q & A
Q. What are the standard synthetic routes for preparing 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine?
The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example, a reflux reaction using 2-aminobenzimidazole, chalcone derivatives, and triethylamine in ethanol under controlled conditions (10 hours, TLC monitoring) yields imidazo[1,2-a]pyrimidine derivatives. Purification is achieved via column chromatography (n-hexane/EtOAc) . Alternative routes involve reacting 2-aminopyrimidine with ethylene halohydrins or 1,2-dibromoethane, followed by treatment with sodium hydroxide and hydrobromic acid to form dihydroimidazopyrimidine intermediates .
Q. How is the structural characterization of this compound performed?
Structural elucidation relies on spectroscopic techniques:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and ring saturation.
- Electronic spectroscopy (UV-Vis) in solvents like 1,4-dioxane or DMF to analyze absorption bands, supported by TD-DFT calculations (B3LYP/6-311G(d,p)) for theoretical validation .
- X-ray crystallography for resolving non-planar conformations of the fused benzodioxin-imidazopyrimidine system .
Advanced Research Questions
Q. How do electronic properties (e.g., HOMO/LUMO) influence the reactivity of this compound?
Theoretical studies reveal that non-planarity in the fused ring system leads to distinct electronic properties. Lower HOMO-LUMO gaps correlate with higher reactivity in electrophilic substitutions. For example, derivatives with electron-withdrawing groups (e.g., nitro, cyano) exhibit reduced ΔE values, enhancing their suitability as intermediates in cross-coupling reactions . Computational modeling (DFT) is critical for predicting regioselectivity in functionalization .
Q. What strategies resolve contradictions in reported pharmacological activities across studies?
Discrepancies in biological data (e.g., antimicrobial vs. anti-inflammatory efficacy) often arise from assay conditions or structural analogs. Methodological solutions include:
- Standardized in vitro assays (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory effects).
- Comparative studies using structurally similar compounds (e.g., imidazo[1,2-a]pyridines vs. pyrazolo[3,4-d]pyrimidines) to isolate substituent-specific effects .
- Dose-response profiling to differentiate cytotoxic vs. therapeutic concentrations .
Q. How does catalytic hydrogenation modify the imidazo[1,2-a]pyrimidine core?
Partial hydrogenation of the imidazole ring (e.g., using Pd/C under H₂) selectively reduces double bonds, yielding dihydro or tetrahydro derivatives. This alters electronic density and steric hindrance, enabling access to novel analogs with improved solubility or binding affinity. Monitoring via HPLC ensures reaction specificity .
Q. What experimental designs optimize multi-step synthesis of derivatives?
Key considerations include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
- Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 10 hours for conventional reflux) .
- Protecting groups : Temporary protection of reactive sites (e.g., benzodioxin oxygen) prevents undesired side reactions during functionalization .
Q. What role does molecular docking play in evaluating biological targets?
Docking studies (e.g., AutoDock Vina) predict binding affinities to enzymes like kinase or protease targets. For example, derivatives with hydrophobic substituents (e.g., methyl groups) show higher affinity for ATP-binding pockets due to van der Waals interactions. Validation via kinetic assays (e.g., IC₅₀ measurements) confirms computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
